molecular formula H6Na2O9Si3Zr B12400432 CID 165413012

CID 165413012

Cat. No.: B12400432
M. Wt: 371.50 g/mol
InChI Key: XXKYCRNZDOKQPM-UHFFFAOYSA-N
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Description

Key characteristics include:

  • Structural motifs: Likely contains aromatic rings, hydroxyl, or ester groups based on its GC-MS fragmentation pattern and chromatographic behavior during vacuum distillation fractionation .
  • Synthesis: Purified via vacuum distillation of crude extracts, with optimized conditions for isolating high-purity fractions (Figure 1C) .
  • Physicochemical properties: Predicted parameters (e.g., LogP, solubility) can be inferred from analogs (see Table 1).

Properties

Molecular Formula

H6Na2O9Si3Zr

Molecular Weight

371.50 g/mol

InChI

InChI=1S/2Na.H6O9Si3.Zr/c;;1-10(2)7-11(3,4)9-12(5,6)8-10;/h;;1-6H;

InChI Key

XXKYCRNZDOKQPM-UHFFFAOYSA-N

Canonical SMILES

O[Si]1(O[Si](O[Si](O1)(O)O)(O)O)O.[Na].[Na].[Zr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanone can be synthesized through several methods:

Industrial Production Methods:

Types of Reactions:

    Oxidation: Cyclopentanone can undergo oxidation to form various products, including cyclopentanone derivatives.

    Reduction: It can be reduced to cyclopentanol using hydrogenation reactions.

    Substitution: Cyclopentanone can participate in nucleophilic substitution reactions, forming different substituted cyclopentanones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum.

    Substitution: Reagents like alkyl halides in the presence of a base.

Major Products:

    Cyclopentanol: Formed through the reduction of cyclopentanone.

    Substituted Cyclopentanones: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical and Functional Properties

Property This compound* Oscillatoxin D (CID 101283546) CID 11075767
Molecular Formula Not explicitly provided C₂₈H₄₀O₇ C₁₄H₁₇NO₃
Molecular Weight ~400–500 Da (inferred) 504.6 g/mol 247.29 g/mol
LogP (Predicted) ~2.5–3.5 3.8 (hydrophobic macrocycle) 2.38 (XLOGP3)
Solubility Moderate in organic solvents Low aqueous solubility 0.26 mg/mL (ESOL)
Biological Activity Undisclosed Cytotoxic (marine toxin) High bioavailability (Score: 0.55)
Key Functional Groups Ester/ether linkages Macrocyclic lactone Boc-protected indole


*Inferred from chromatographic behavior and structural analogs.

Structural Similarities and Divergences

  • This compound vs. Oscillatoxin D :

    • Similarities : Both likely exhibit macrocyclic or polycyclic backbones, as suggested by mass spectral fragmentation patterns .
    • Differences : Oscillatoxin D contains a larger macrocyclic lactone ring (C₂₈H₄₀O₇) with methyl substitutions, whereas this compound may feature smaller ester/ether linkages (Figure 1B) .
  • This compound vs. CID 11075767 :

    • Similarities : Shared aromatic systems (e.g., indole or benzene rings) inferred from synthesis methods .
    • Differences : CID 11075767 is a Boc-protected indole derivative with a nitrogen atom, while this compound lacks evident nitrogen-based functional groups .

Functional and Application-Based Comparison

  • CID 11075767 : Exhibits high gastrointestinal absorption and blood-brain barrier penetration, suggesting utility in central nervous system drug development .
  • This compound : Applications remain speculative but may align with industrial solvents or intermediates due to its purification via vacuum distillation .

Q & A

Q. How to structure a discussion section addressing this compound’s unexpected in vivo results?

  • Methodological Answer :
  • Contextualization: Compare results with prior in vitro findings and highlight species-specific differences.
  • Hypothesis Generation: Propose follow-up experiments (e.g., metabolomics profiling) to explore mechanisms.
  • Limitations: Acknowledge sample size constraints or technical bottlenecks (e.g., detection limits) .

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